4-(2-Methoxyphenyl)piperazine-1-carboximidamide
Description
4-(2-Methoxyphenyl)piperazine-1-carboximidamide is a piperazine derivative characterized by a 2-methoxy-substituted phenyl ring attached to the piperazine core and a carboximidamide group at the 1-position. Its hydrochloride salt (CAS: 1417569-31-3) and sulfate derivatives are widely used in medicinal chemistry as intermediates for synthesizing bioactive molecules . Key structural features include:
- Molecular formula: C₁₂H₁₇N₄O
- Substituents: 2-Methoxyphenyl (para to piperazine nitrogen), amidine group.
- Synthesis: Synthesized via nucleophilic substitution or coupling reactions, achieving yields up to 90% under optimized conditions .
The compound’s pharmacological relevance stems from its structural flexibility, enabling interactions with receptors such as TAAR1 (trace amine-associated receptor 1) and 5-HT₁A (serotonin receptor) .
Properties
IUPAC Name |
4-(2-methoxyphenyl)piperazine-1-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O/c1-17-11-5-3-2-4-10(11)15-6-8-16(9-7-15)12(13)14/h2-5H,6-9H2,1H3,(H3,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFPYHUGHRUSOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyphenyl)piperazine-1-carboximidamide typically involves the reaction of 2-methoxyaniline with piperazine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction. The resulting intermediate is then treated with cyanamide to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxyphenyl)piperazine-1-carboximidamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Overview
4-(2-Methoxyphenyl)piperazine-1-carboximidamide is a synthetic compound with significant potential in various scientific research fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by case studies and data tables to provide comprehensive insights into its utility.
Scientific Research Applications
-
Medicinal Chemistry
- Antitumor Activity : Studies have indicated that compounds related to this compound exhibit antitumor properties. For example, a derivative was evaluated for its efficacy against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation and inducing apoptosis .
- Antidepressant Effects : Research has suggested that piperazine derivatives can modulate serotonergic systems, potentially offering antidepressant effects. The compound's structure allows it to interact with serotonin receptors, which are crucial in mood regulation .
- Neuropharmacology
- Biological Activity Studies
Case Study 1: Antitumor Evaluation
A study published in ResearchGate detailed the synthesis and evaluation of a series of piperazine derivatives, including this compound. The results indicated that these compounds exhibited significant cytotoxicity against several cancer cell lines, with IC50 values indicating strong potential for further development as anticancer agents .
Case Study 2: Neuropharmacological Assessment
In a neuropharmacological study, researchers assessed the effects of the compound on anxiety-like behavior in animal models. The findings suggested that administration of this compound resulted in a significant reduction in anxiety behaviors compared to control groups, highlighting its potential as an anxiolytic agent .
Data Tables
Mechanism of Action
The mechanism of action of 4-(2-Methoxyphenyl)piperazine-1-carboximidamide involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death). The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position Effects on Physicochemical Properties
The position of methoxy or halogen substituents on the phenyl ring significantly impacts solubility, stability, and receptor affinity.
Key Observations :
- 2-Methoxy substitution confers optimal TAAR1 agonist activity due to steric and electronic compatibility with receptor binding pockets .
- 3-Methoxy and 4-methoxy analogs exhibit reduced receptor affinity, highlighting the importance of substituent positioning .
- Halogenated derivatives (e.g., 3-CF₃) improve metabolic stability but may reduce aqueous solubility .
Pharmacological Activity Comparison
TAAR1 Agonist Activity
The target compound (2-methoxy) demonstrated potent TAAR1 activation (EC₅₀ = 0.8 µM), outperforming 3-methoxy (EC₅₀ = 2.1 µM) and 4-methoxy (EC₅₀ = 1.5 µM) analogs . The 2-methoxy group’s ortho position likely enhances π-π stacking with aromatic residues in TAAR1 .
Serotonin Receptor Modulation
Derivatives like p-MPPI and p-MPPF , which incorporate the 4-(2-methoxyphenyl)piperazine moiety, act as competitive 5-HT₁A antagonists (ID₅₀ = 3–5 mg/kg in vivo) . This contrasts with 4-(4-methoxyphenyl) analogs, which show negligible 5-HT₁A activity, underscoring the critical role of the 2-methoxy group in receptor antagonism .
Biological Activity
4-(2-Methoxyphenyl)piperazine-1-carboximidamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant studies, and potential therapeutic applications.
Chemical Structure
The compound can be structurally represented as follows:
- Molecular Formula : CHNO
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly those associated with serotonin (5-HT) pathways. It has been shown to exhibit affinity for:
- 5-HT1A Receptors : Involved in mood regulation and anxiety.
- 5-HT6 and 5-HT7 Receptors : Associated with cognitive functions and mood disorders.
Biological Activity Overview
The compound has been investigated for several biological activities, including:
- Antidepressant-like Activity : Studies have demonstrated that derivatives of 4-(2-Methoxyphenyl)piperazine show significant antidepressant-like effects in animal models. For instance, a related study indicated that compounds with similar structures exhibited strong affinities toward 5-HT receptors and showed promising results in tail suspension tests, indicating potential antidepressant properties .
Summary of Findings from Key Studies
Case Studies
- Antidepressant Activity : A study synthesized various derivatives of piperazine compounds and evaluated their antidepressant potential through behavioral tests. The most effective derivative demonstrated a notable reduction in immobility time during the tail suspension test compared to standard antidepressants like imipramine .
- Neurotoxicity Assessment : The neurotoxicity profile was assessed using the rotarod test, revealing a threshold dose above which neurotoxic effects were observed. This indicates the importance of dosage in therapeutic applications .
- Inflammatory Response Modulation : Another investigation into related compounds suggested that modifications to the piperazine scaffold could enhance anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes, which are critical in inflammatory processes .
Potential Therapeutic Applications
Given its pharmacological profile, this compound may have several therapeutic applications:
- Antidepressants : Due to its interaction with serotonin receptors.
- Anti-inflammatory Agents : Potential for use in conditions characterized by inflammation.
- Cognitive Enhancers : Possible benefits in cognitive disorders due to its action on specific serotonin pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
